molecular formula C11H11N3O3S B12379636 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH

4-Ketobenzotriazine-CH2-S-(CH2)2-COOH

Cat. No.: B12379636
M. Wt: 265.29 g/mol
InChI Key: IJYMTTGJQIASLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH involves the reaction of 4-oxo-1,2,3-benzotriazine with a suitable thiol compound to introduce the thioether linkage. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol, facilitating the nucleophilic attack on the benzotriazine ring. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Ketobenzotriazine-CH2-S-(CH2)2-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Esters, amides

Scientific Research Applications

4-Ketobenzotriazine-CH2-S-(CH2)2-COOH has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH involves its ability to react with free amine groups of proteins, forming stable conjugates. This reaction is facilitated by the carboxyl group at the end of its spacer arm, which can form amide bonds with amine groups. The compound can be used to create haptens that elicit an immune response when conjugated to carrier proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ketobenzotriazine-CH2-S-(CH2)2-COOH is unique due to its combination of a benzotriazine ring, thioether linkage, and carboxyl group, which allows it to form stable conjugates with proteins and be used in antigen design .

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

3-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C11H11N3O3S/c15-10(16)5-6-18-7-14-11(17)8-3-1-2-4-9(8)12-13-14/h1-4H,5-7H2,(H,15,16)

InChI Key

IJYMTTGJQIASLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CSCCC(=O)O

Origin of Product

United States

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